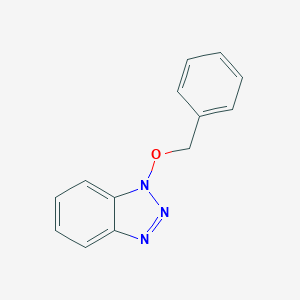

1-(Benzyloxy)-1H-benzotriazole

Description

BenchChem offers high-quality 1-(Benzyloxy)-1H-benzotriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-1H-benzotriazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3O |

|---|---|

Molecular Weight |

225.25g/mol |

IUPAC Name |

1-phenylmethoxybenzotriazole |

InChI |

InChI=1S/C13H11N3O/c1-2-6-11(7-3-1)10-17-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2 |

InChI Key |

LNSUYGWECNYHGG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CON2C3=CC=CC=C3N=N2 |

Canonical SMILES |

C1=CC=C(C=C1)CON2C3=CC=CC=C3N=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility Profile and Handling of 1-(Benzyloxy)-1H-benzotriazole

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Benzyloxy)-1H-benzotriazole (CAS: 15991-76-1).[1][2] Distinct from its N-benzyl isomer, this O-alkylated derivative of 1-Hydroxybenzotriazole (HOBt) serves as a critical intermediate in peptide synthesis and heterocyclic chemistry.[1][2]

Understanding its solubility landscape is essential for optimizing reaction yields (specifically in nucleophilic substitutions) and executing efficient purification strategies.[2] This guide synthesizes crystallographic data, synthetic workup protocols, and thermodynamic principles to deliver actionable handling procedures.

Part 1: Physicochemical Profile[1][2][3][4]

Before addressing solvent interactions, it is critical to define the solute's structural properties which dictate its dissolution thermodynamics.[2]

Structural Determinants of Solubility

Unlike the parent HOBt, which possesses an acidic N-OH proton capable of strong hydrogen bonding, 1-(Benzyloxy)-1H-benzotriazole is "capped" with a benzyl group.[1][2]

-

Lipophilicity: The benzyl ether moiety significantly increases the logP (partition coefficient) compared to HOBt, driving solubility in non-polar and chlorinated solvents.[2]

-

Crystal Lattice: The molecule crystallizes in an orthorhombic system.[2][3] The packing is stabilized by

stacking interactions between the benzotriazole and phenyl rings (centroid distance ~3.73 Å) rather than strong hydrogen bond networks.[1][2][3] This makes the lattice energy easier to overcome with organic solvents than HOBt.[2]

Key Physical Data

| Property | Value | Context |

| IUPAC Name | 1-(Benzyloxy)-1H-1,2,3-benzotriazole | Specific O-isomer |

| CAS Number | 15991-76-1 | Unique Identifier |

| Molecular Weight | 225.25 g/mol | - |

| Physical State | Colorless/White Crystalline Solid | Blocks or Needles |

| Melting Point | 86–88 °C | Purity Indicator |

| Polar Surface Area | ~40 Ų | Moderate Polarity |

Part 2: Solubility Landscape

The following data is synthesized from synthetic isolation protocols and structural activity relationship (SAR) analysis.

Solvent Compatibility Matrix[1][2]

| Solvent Class | Representative Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | High | Ideal for extraction and low-temp reactions.[1][2] |

| Chlorinated | Chloroform | High | Excellent solubilizer; useful for NMR analysis.[2] |

| Polar Aprotic | DMSO | High | Used for nucleophilic displacement reactions at >80°C. |

| Polar Aprotic | DMF | High | Standard solvent for peptide coupling applications.[2] |

| Esters | Ethyl Acetate (EtOAc) | Moderate/High | Primary solvent for liquid-liquid extraction workups.[1][2] |

| Alcohols | Ethanol (EtOH) | Temperature Dependent | High at boiling; Low at RT.[2] Ideal for recrystallization.[2] |

| Ethers | Diethyl Ether | Moderate | Soluble, but often used to precipitate impurities if concentrated.[2] |

| Aqueous | Water | Insoluble | Precipitates immediately upon addition to aqueous media.[2] |

| Alkanes | Hexanes/Heptane | Low/Insoluble | Used as an antisolvent to drive precipitation.[2] |

Thermodynamic Solubility Mechanism

The dissolution process is driven by the disruption of the weak

-

In Chlorinated Solvents: The high polarizability of DCM interacts favorably with the aromatic systems of the benzotriazole and benzyl groups.[2]

-

In Alcohols: The "Temperature Dependent" behavior in ethanol arises because the entropy gain at high temperatures overcomes the enthalpy required to break the crystal lattice, but at low temperatures, the solvent-solute interactions are insufficient to prevent re-aggregation (crystallization).[1][2]

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on thermodynamic requirements of reaction versus purification workflows.

Part 4: Experimental Protocols

Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

Use this protocol to determine exact solubility limits for specific solvent batches.[1][2]

Prerequisites:

Workflow:

-

Saturation: Add excess 1-(Benzyloxy)-1H-benzotriazole (approx. 100 mg) to 1.0 mL of the target solvent in a sealed HPLC vial.

-

Equilibration: Agitate at 25°C for 24 hours. Ensure solid remains visible (if dissolved completely, add more solid).[2]

-

Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a tared vessel.

-

Evaporation: Evaporate the solvent under a gentle nitrogen stream or vacuum.[2]

-

Quantification: Weigh the dried residue.

Protocol: Purification via Recrystallization

Based on the differential solubility in Ethanol/Water.[1][2]

-

Dissolution: Dissolve crude 1-(Benzyloxy)-1H-benzotriazole in the minimum amount of boiling Ethanol (approx. 78°C).

-

Clarification: If particulates are present, filter hot through a pre-warmed glass frit.[2]

-

Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity persists, then add one drop of ethanol to clear it.[2]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 12 hours.

-

Collection: Filter the resulting colorless blocks/needles and wash with cold 50% EtOH/Water.[2]

-

Drying: Dry under vacuum over

or silica gel.[2]

Part 5: Applications & Mechanistic Implications[1]

Peptide Synthesis & Coupling

In peptide chemistry, 1-(Benzyloxy)-1H-benzotriazole is often a byproduct or a specific intermediate.[1][2] Its solubility in DMF is crucial here. Unlike HOBt, which can sometimes form insoluble salts with certain amines in non-polar solvents, the O-benzyl derivative remains in solution, allowing for easier washing away during resin cleavage or liquid-phase extraction.[1][2]

Reactivity Considerations

The "capping" of the oxygen makes this molecule less reactive as a nucleophile compared to HOBt, but it acts as a stable precursor.[2]

-

Reaction in DMSO: When used in displacement reactions (e.g., reacting with cyanide), DMSO is the preferred solvent due to its ability to solvate the transition state and its high boiling point, allowing the reaction to proceed at 100°C where the starting material is fully soluble.[2]

References

-

Crystal Structure & Synthesis: S. G. G. T. Selvarathy et al. (2012).[2][3] 1-Benzyloxy-1H-benzotriazole.[1][2][4] Acta Crystallographica Section E. Source: Relevance: Defines the synthesis (EtOH/Water), crystal packing (

stacking), and physical form (colorless blocks). -

Synthetic Utility & Reactivity: D. K. Singh et al. (2012).[2] Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles. Beilstein Journal of Organic Chemistry. Source: [Beilstein J. Org.[2] Chem.]([Link]) Relevance: Confirms solubility in DMSO for high-temperature displacement reactions and extraction protocols using Et2O/Water.

-

General Benzotriazole Properties: PubChem Database. 1-(Benzyloxy)-1H-benzotriazole (Compound Summary). Source: Relevance:[1][2] Provides calculated physicochemical properties (LogP, H-bond acceptors) supporting the solubility predictions.

The Fulcrum of Synthesis: A Technical Guide to the Manifold Applications of Benzotriazole Derivatives in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Benzotriazole, a deceptively simple bicyclic heteroaromatic system, has established itself as an indispensable tool in the arsenal of the modern synthetic organic chemist. Its unique electronic properties, commercial availability, and the stable yet reactive nature of its derivatives have propelled it from a mere curiosity to a cornerstone of synthetic strategy. This in-depth technical guide provides a comprehensive literature review of the applications of benzotriazole derivatives in organic synthesis. Moving beyond a simple cataloging of reactions, this guide delves into the mechanistic underpinnings of benzotriazole's utility, offering field-proven insights into its role as a versatile synthetic auxiliary, a superior acylating agent, a robust platform for N-alkylation and C-C bond formation, and a foundational building block for the construction of diverse heterocyclic frameworks. Detailed experimental protocols for key transformations are provided, alongside visual representations of reaction mechanisms and workflows, to equip researchers and drug development professionals with the practical knowledge to effectively harness the power of benzotriazole chemistry in their own synthetic endeavors.

The Unassuming Powerhouse: Understanding the Benzotriazole Scaffold

At its core, 1H-benzotriazole is a weak acid and an even weaker base, a property that belies its profound impact on synthetic chemistry.[1] This amphoteric nature, coupled with the presence of three nitrogen atoms, imparts a unique electronic character to the molecule. The benzotriazole moiety can act as both an electron-donating and an electron-withdrawing group, a chameleon-like ability that underpins its diverse applications.[2] Furthermore, the benzotriazole anion is an excellent nucleophile, while the benzotriazole group itself is a superb leaving group, a duality that is central to its utility as a synthetic auxiliary.[2][3]

The pioneering work of Alan R. Katritzky and his research group was instrumental in elevating benzotriazole from a simple heterocyclic compound to a powerful and versatile tool in organic synthesis.[4][5] His systematic exploration of benzotriazole chemistry laid the groundwork for many of the applications discussed in this guide.

The Workhorse of Acylation: N-Acylbenzotriazoles

One of the most significant contributions of benzotriazole to organic synthesis is its role in the formation of N-acylbenzotriazoles, which are highly efficient and versatile acylating agents.[6] These crystalline, stable solids offer a superior alternative to often unstable and hazardous acyl chlorides.[7]

The Causality Behind Superior Acylation

N-acylbenzotriazoles are effective acylating agents due to the excellent leaving group ability of the benzotriazole anion. The stability of the resulting anion, a consequence of charge delocalization across the aromatic system, drives the reaction forward. This allows for acylations to occur under neutral or mild conditions, preserving sensitive functional groups within the substrate.[6]

Synthesis of N-Acylbenzotriazoles: A Validating Protocol

The preparation of N-acylbenzotriazoles is a straightforward process, typically involving the reaction of a carboxylic acid with benzotriazole in the presence of a dehydrating agent or an activating agent.[7]

Experimental Protocol: General Procedure for the Synthesis of N-Acylbenzotriazoles [7]

-

Reagents and Materials:

-

1H-Benzotriazole (BtH)

-

Thionyl chloride (SOCl₂)

-

Carboxylic acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium carbonate solution (Na₂CO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

-

Step-by-Step Methodology:

-

Dissolve 8 mmol of 1H-benzotriazole in 50 mL of dichloromethane.

-

Add 2 mmol of thionyl chloride to the solution and stir at 25 °C for 30 minutes.

-

Add 2 mmol of the desired carboxylic acid to the reaction mixture.

-

Continue stirring at 25 °C for an additional 3 hours.

-

Dilute the reaction mixture with 50 mL of dichloromethane.

-

Wash the organic layer sequentially with saturated sodium carbonate solution (3 x 20 mL), water (2 x 20 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and add 50 mL of hexane to the filtrate.

-

The resulting solid is dried under vacuum to yield the pure N-acylbenzotriazole.

-

This self-validating system ensures high yields of the desired product, which can often be used in the next step without further purification.

Figure 1: Workflow for the synthesis of N-acylbenzotriazoles.

Forging New Bonds: N-Alkylation and C-C Bond Formation

The benzotriazole moiety serves as an exceptional platform for the introduction of alkyl groups onto nitrogen atoms and for the construction of carbon-carbon bonds.

Regioselective N-Alkylation

The N-alkylation of benzotriazole can lead to a mixture of N1 and N2 isomers.[8] However, reaction conditions can be tuned to favor the formation of the desired isomer. For instance, solvent-free methods employing a solid support and a phase-transfer catalyst have been shown to be highly regioselective for the formation of 1-alkyl benzotriazoles.[9]

Experimental Protocol: Regioselective N-Alkylation of Benzotriazole [9]

-

Reagents and Materials:

-

1H-Benzotriazole

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Silica gel (SiO₂)

-

Tetrabutylammonium bromide (TBAB)

-

-

Step-by-Step Methodology:

-

Grind a mixture of 1H-benzotriazole, potassium carbonate, silica gel, and a catalytic amount of tetrabutylammonium bromide.

-

Add the alkyl halide to the solid mixture.

-

The reaction can be carried out under thermal conditions (heating) or using microwave irradiation for shorter reaction times.

-

After completion of the reaction (monitored by TLC), the product is extracted with a suitable organic solvent and purified by column chromatography.

-

Katritzky's Benzotriazole Methodology for C-C Bond Formation

The benzotriazole group can be employed as a versatile activating group for the formation of C-C bonds. A prime example is the reaction of N-(α-aminoalkyl)benzotriazoles with Grignard reagents, where the benzotriazole moiety is displaced to form a new C-C bond, providing a route to substituted amines.

Architects of Complexity: Benzotriazole in Heterocyclic Synthesis

Benzotriazole derivatives are powerful precursors for the synthesis of a wide array of heterocyclic compounds. The benzotriazole group can act as a "linchpin," bringing together different fragments that then cyclize to form the desired heterocycle.

Synthesis of 1,3,4-Oxadiazoles

N-acylbenzotriazoles can be readily converted into 1,3,4-oxadiazoles, a class of heterocycles with significant pharmacological interest.[10]

Experimental Protocol: Synthesis of 3-(5-Benzotriazol-1-ylmethyl-[7][11]-oxadiazole-2-yl)-1-(4-methoxyphenyl)-propan-1-one [10]

-

Reagents and Materials:

-

Benzotriazol-1-yl-acetic acid hydrazide

-

4-(4-methoxyphenyl)-4-oxo-butanoic acid

-

Phosphorus oxychloride (POCl₃)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

-

Step-by-Step Methodology:

-

Reflux a mixture of benzotriazol-1-yl-acetic acid hydrazide and 4-(4-methoxyphenyl)-4-oxo-butanoic acid in phosphorus oxychloride.

-

After cooling, pour the reaction mixture onto crushed ice.

-

Basify the mixture with sodium bicarbonate solution.

-

Filter the resulting solid and recrystallize from ethanol to obtain the pure product.

-

Figure 2: Synthetic pathway to 1,3,4-oxadiazoles via benzotriazole intermediates.

Synthesis of Pyrazoles

Benzotriazole derivatives also serve as valuable starting materials for the synthesis of pyrazoles, another important class of nitrogen-containing heterocycles.

Experimental Protocol: Microwave-Assisted Synthesis of Pyrazoles

-

Reagents and Materials:

-

Substituted chalcone

-

Hydrazide of benzotriazole

-

Glacial acetic acid (GAA)

-

-

Step-by-Step Methodology:

-

Combine the substituted chalcone and the hydrazide of benzotriazole in glacial acetic acid.

-

Subject the reaction mixture to microwave irradiation.

-

After completion, the product can be isolated and purified by standard methods.

-

Mechanistic Insights: The Role of Benzotriazole as a Leaving Group

The efficacy of benzotriazole derivatives in many of the aforementioned transformations hinges on the ability of the benzotriazole moiety to function as an excellent leaving group. This is particularly evident in acylation reactions involving N-acylbenzotriazoles.

The reaction proceeds via nucleophilic attack at the carbonyl carbon of the N-acylbenzotriazole. The tetrahedral intermediate then collapses, expelling the benzotriazole anion. The stability of this anion, due to the delocalization of the negative charge over the aromatic system, is the thermodynamic driving force for the reaction.

Figure 3: Generalized mechanism of acylation using N-acylbenzotriazoles.

Conclusion and Future Outlook

The chemistry of benzotriazole derivatives continues to be a vibrant and fruitful area of research in organic synthesis. Its versatility as a synthetic auxiliary, its role in the formation of stable yet reactive intermediates, and its application in the construction of complex molecular architectures, particularly heterocycles, are well-established.[3] The development of more sustainable and efficient synthetic methods, such as microwave-assisted and solvent-free reactions, further enhances the appeal of benzotriazole-based methodologies.[9][12] As the demand for novel bioactive molecules and functional materials grows, the unassuming benzotriazole scaffold is poised to play an even more prominent role in the future of organic synthesis and drug discovery.

References

-

Benzotriazole-Mediated Synthesis and Antibacterial Activity of Novel N-Acylcephalexins. (2016). Molecules, 21(4), 489. [Link]

- Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- The Preparation of N-Acylbenzotriazoles

- MW assisted synthesis of some pyrazoles containing benzotriazole moiety: An environmentally benign approach. (n.d.). Rasayan Journal of Chemistry.

-

Benzotriazole: A Versatile Synthetic Auxiliary. (2018). Lupine Publishers. [Link]

-

N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. (2000). The Journal of Organic Chemistry, 65(24), 8210–8213. [Link]

-

One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. (2016). Trade Science Inc. [Link]

- A new methodology for the synthesis of N-acylbenzotriazoles. (n.d.).

- Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids. (n.d.). University of Florida.

-

Benzotriazole: An overview of its versatile biological behaviour. (2024). Ukaaz Publications. [Link]

- ChemInform Abstract: MW Assisted Synthesis of Some Pyrazoles Containing Benzotriazole Moiety: An Environmentally Benign Approach. (n.d.).

- Synthesis and Biological Screening of Benzothiazole Derivatives with Pyrazole Moiety. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(6), 133-138.

- Product Class 13: 1,2,3-Triazoles. (n.d.). Science of Synthesis.

- BENZOTRIAZOLE-MEDIATED SYNTHESIS OF. (n.d.). UFDC Image Array 2.

-

Review on synthetic study of benzotriazole. (2020). GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]

-

Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. (2021). RSC Advances, 11(15), 8936–8940. [Link]

- 1,2,3-Triazoles. (n.d.).

- Synthesis of 2H-benzo[d]1,2,3-triazole derivatives. (n.d.).

-

Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. (2023). Environmental Science and Pollution Research, 30(18), 52431–52441. [Link]

- Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. (n.d.).

-

Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]

-

A practical flow synthesis of 1,2,3-triazoles. (n.d.). RSC Publishing. [Link]

-

1,2,3 - Triazole. (n.d.). Slideshare. [Link]

- Benzotriazole-Mediated Synthesis of Oxygen- Containing Heterocycles. (n.d.).

- Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. (n.d.).

- Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (n.d.).

- MITCHELL BACHO a, FERNANDA OCAYO b, ALEXANDER TRUJILLO c, JUAN C. SANTOS d,e, VANIA ARTIGAS f, MAURICIO FUENTEALBA f AND CARLOS. (n.d.). Journal of the Chilean Chemical Society.

-

The chemistry of benzotriazole. Part 3. The aminoalkylation of benzotriazole. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

- Benzotriazole: An Ideal Synthetic Auxiliary. (n.d.).

-

The Chemistry of Benzotriazole Derivatives. (2016). National Academic Digital Library of Ethiopia. [Link]

- Benzotriazole and its derivatives. (2010).

-

Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. (n.d.). IJNRD.org. [Link]

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Journal of the Indian Chemical Society.

-

1,2,3-benzotriazole. (n.d.). Organic Syntheses Procedure. [Link]

- Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. (n.d.).

-

Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. (2009). Chemical Reviews, 109(11), 5869–5935. [Link]

-

Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity. (2013). Bioorganic & Medicinal Chemistry, 21(13), 3740–3746. [Link]

- 10000 PDFs | Review articles in MULTICOMPONENT REACTIONS. (n.d.).

- Development of novel spiro benzotriazole-based compounds with 1,3-dicarbonyl scaffolds via one-pot synthesis. (n.d.). Growing Science.

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024).

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. The chemistry of benzotriazole. Part 3. The aminoalkylation of benzotriazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 7. Benzotriazole-Mediated Synthesis and Antibacterial Activity of Novel N-Acylcephalexins [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. sciepub.com [sciepub.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. ijnrd.org [ijnrd.org]

Determining the Melting Point of Pure 1-(Benzyloxy)-1H-benzotriazole: A Technical Guide for Researchers

The Significance of an Accurate Melting Point

The melting point of a pure crystalline solid is a fundamental physical property, indicative of its identity and purity. For a compound like 1-(Benzyloxy)-1H-benzotriazole, which may be used as a reagent or a building block in the synthesis of pharmaceutically active molecules, a sharp and well-defined melting point range is a primary indicator of high purity. Conversely, a broad or depressed melting point range typically signifies the presence of impurities. Therefore, the accurate determination of this value is a cornerstone of quality control and batch-to-batch consistency in a research and development setting.

Structural and Synthetic Considerations

1-(Benzyloxy)-1H-benzotriazole, with the chemical formula C₁₃H₁₁N₃O, is a derivative of benzotriazole. Its structure, featuring a benzyloxy group attached to a nitrogen of the benzotriazole ring system, influences its crystalline packing and, consequently, its melting behavior. The synthesis of this compound typically involves the reaction of the sodium salt of 1-hydroxybenzotriazole with benzyl chloride. The purity of the starting materials and the effectiveness of the purification of the final product will directly impact the observed melting point.

Diagram: Chemical Structure of 1-(Benzyloxy)-1H-benzotriazole

Structure of 1-(Benzyloxy)-1H-benzotriazole.

Experimental Determination of the Melting Point Range

Given the absence of a consistently reported melting point in the literature, experimental determination is paramount. The following protocol outlines a robust method for obtaining an accurate melting point range for a purified sample of 1-(Benzyloxy)-1H-benzotriazole.

Materials and Equipment

-

Purified 1-(Benzyloxy)-1H-benzotriazole (crystalline solid)

-

Melting point apparatus (e.g., Thomas-Hoover, Mel-Temp, or automated apparatus)

-

Capillary tubes (thin-walled, sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

-

Calibrated thermometer or temperature probe

Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the sample of 1-(Benzyloxy)-1H-benzotriazole is completely dry and has been properly purified, for instance, by recrystallization to obtain colorless blocks.

-

If the crystals are large, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the bottom. A sample height of 2-3 mm is ideal.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

-

Calibration of the Apparatus:

-

It is crucial to calibrate the melting point apparatus using certified reference standards with known, sharp melting points that bracket the expected melting point of the sample.

-

-

Measurement:

-

Initial Estimation (Rapid Heating): Place the packed capillary tube in the apparatus. Heat the sample rapidly (e.g., 10-20 °C per minute) to get a rough estimate of the melting point.

-

Accurate Determination (Slow Heating): Prepare a new sample. Heat the apparatus to a temperature approximately 20 °C below the estimated melting point.

-

Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

It is good practice to perform the measurement in triplicate to ensure reproducibility.

-

Diagram: Melting Point Determination Workflow

Workflow for accurate melting point determination.

Factors Influencing the Melting Point of 1-(Benzyloxy)-1H-benzotriazole

Several factors can influence the observed melting point of 1-(Benzyloxy)-1H-benzotriazole:

-

Purity: This is the most significant factor. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can result in different melting points. While there is no specific mention of polymorphism for this compound in the reviewed literature, it is a possibility for organic molecules.

-

Heating Rate: As mentioned in the protocol, a rapid heating rate can lead to an artificially high and broad melting point range because the sample and thermometer temperatures will not be in equilibrium.

-

Sample Packing: A loosely packed sample will not heat uniformly, leading to an inaccurate reading.

-

Thermometer Calibration: An uncalibrated thermometer will provide erroneous temperature readings.

Data Summary and Troubleshooting

| Parameter | Expected Observation (Pure Sample) | Potential Issue | Cause |

| Melting Point Range | Sharp (typically < 2 °C) | Broad (> 2 °C) | Impurities, rapid heating |

| Melting Point Value | Consistent across measurements | Depressed | Impurities |

| Sample Behavior | Clear liquid upon melting | Decomposition (darkening) | Thermal instability |

Troubleshooting:

-

Broad Melting Range: If a broad range is observed, the sample should be repurified, for example, by recrystallization. Ensure the heating rate during measurement is slow and the sample is properly packed.

-

Inconsistent Results: Check for consistent sample packing and ensure the thermometer is correctly positioned and calibrated.

Conclusion

The melting point of pure 1-(Benzyloxy)-1H-benzotriazole is a critical quality attribute. While a definitive value is not prominently available in the public domain, this guide provides a comprehensive framework for its accurate experimental determination. By adhering to the detailed protocol and understanding the factors that can influence the measurement, researchers and drug development professionals can confidently characterize this important chemical compound, ensuring the integrity and reproducibility of their scientific work.

References

-

Selvarathy Grace, J. P., et al. (2012). 1-Benzyloxy-1H-benzotriazole. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2239. [Link]

Methodological & Application

Protocol for the Synthesis of 1-(Benzyloxy)-1H-benzotriazole

Abstract

This application note details the optimized protocol for the synthesis of 1-(Benzyloxy)-1H-benzotriazole (BnOBt) , a critical intermediate used primarily as a specialized coupling additive in peptide chemistry and as a benzylating agent in organic synthesis. The protocol utilizes the direct alkylation of 1-Hydroxybenzotriazole (HOBt) with benzyl bromide under basic conditions. Emphasis is placed on controlling regioselectivity to favor the

Introduction & Mechanistic Context

1-(Benzyloxy)-1H-benzotriazole is an

Regioselectivity Challenge

The synthesis involves the alkylation of the ambident nucleophile HOBt. HOBt exists in equilibrium with its tautomer, benzotriazole-1-oxide. Alkylation can occur at two distinct sites:

-

Oxygen (Desired): Yields 1-(Benzyloxy)-1H-benzotriazole.

-

Nitrogen (Undesired): Yields 3-benzyl-3H-benzotriazole-1-oxide (N-alkylation).

This protocol employs polar aprotic solvents (DMF) and a weak organic base (Triethylamine) to stabilize the oxyanion and favor the thermodynamic

Safety Assessment (Critical)

| Reagent | Hazard Class | Critical Precaution |

| 1-Hydroxybenzotriazole (HOBt) | Explosive (Dry) | NEVER scrape dry HOBt with metal spatulas. Use plastic/wood. Keep wet (hydrate form) until reaction. |

| Benzyl Bromide | Lachrymator | Highly irritating to eyes/lungs. Handle strictly in a fume hood. Keep a 10% ammonia solution nearby to neutralize spills. |

| DMF | Reprotoxic | Absorbs through skin. Use butyl rubber or double-gloved nitrile protection. |

| Diethyl Ether | Flammable | Peroxide former. Ensure solvent is peroxide-free before use in workup. |

Materials & Equipment

Reagents

-

1-Hydroxybenzotriazole hydrate (HOBt·xH₂O): 1.53 g (10.0 mmol, calculated as anhydrous).

-

Benzyl Bromide (BnBr): 1.71 g (1.19 mL, 10.0 mmol).

-

Triethylamine (TEA): 1.01 g (1.39 mL, 10.0 mmol).

-

Solvent:

-Dimethylformamide (DMF), anhydrous (15 mL). -

Workup: Ethyl acetate (EtOAc), Sodium bicarbonate (saturated aq.), Brine, Magnesium sulfate (

).

Equipment

-

50 mL Round-bottom flask (RBF) with magnetic stir bar.

-

Addition funnel or syringe pump.

-

Rotary evaporator.

-

Vacuum filtration setup.

Experimental Protocol

Step 1: Preparation of the HOBt Anion

-

Charge the 50 mL RBF with HOBt hydrate (1.53 g, 10 mmol).

-

Add anhydrous DMF (10 mL) and stir until fully dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Add Triethylamine (TEA) (1.39 mL, 10 mmol) dropwise over 5 minutes.

-

Why: Pre-forming the triethylammonium salt of HOBt at low temperature prevents exothermic runaway and minimizes side reactions before the electrophile is introduced.

-

Step 2: Alkylation

-

Dilute Benzyl Bromide (1.19 mL, 10 mmol) in DMF (5 mL).

-

Add the BnBr solution dropwise to the HOBt/TEA mixture at 0 °C over 15 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) .

-

Stir for 4–6 hours . Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Endpoint: Disappearance of HOBt (low R_f) and appearance of the product (high R_f, UV active).

-

Step 3: Workup & Isolation

-

Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

-

Observation: The product may precipitate as a white solid or oil.

-

-

Extract the aqueous mixture with Ethyl Acetate (

mL). -

Wash the combined organic layers sequentially with:

-

5%

(20 mL) – Removes unreacted HOBt. -

Water (

mL) – Removes DMF. -

Brine (20 mL) – Dries the organic layer.

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude residue is typically a pale yellow oil or solid.

-

Recrystallization: Dissolve in a minimum amount of hot Ethanol or Ethanol/Water (9:1) . Cool slowly to 4 °C.

-

Filter the crystals and wash with cold hexanes.

-

Yield: Expected 75–85%.

Reaction Mechanism & Workflow Visualization

Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of 1-(Benzyloxy)-1H-benzotriazole.

Mechanistic Pathway

Caption: Mechanistic pathway highlighting the competition between O-alkylation (desired) and N-alkylation.

Characterization & Quality Control

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow crystals/solid | Visual Inspection |

| Melting Point | 96 – 99 °C | Capillary Method |

| ¹H NMR (CDCl₃) | The singlet at 5.35 ppm corresponds to the benzylic | |

| Regioselectivity Check | Absence of | |

| Mass Spectrometry | ESI-MS |

Troubleshooting Guide

Issue 1: Low Yield / Incomplete Reaction

-

Cause: HOBt hydrate water content quenching the electrophile or insufficient base.

-

Solution: While HOBt hydrate is used, ensuring the TEA is added before BnBr helps scavenge protons. If yield remains low, azeotrope the HOBt with toluene to remove water prior to reaction, or use Molecular Sieves (3Å) in the DMF solution.

Issue 2: Formation of N-Alkylated Byproduct

-

Cause: Solvent polarity favoring the softer nucleophilic center (Nitrogen).

-

Solution: Ensure the reaction is kept cold (0 °C) during addition. If N-alkylation persists, switch solvent to Acetone with

as the base, as the heterogeneous conditions often favor O-alkylation due to surface coordination effects.

Issue 3: Oil instead of Solid

-

Cause: Residual DMF or impurities.

-

Solution: Triturate the oil with cold Diethyl Ether or Hexanes to induce crystallization. Scratching the flask wall with a glass rod often initiates nucleation.

References

-

Synthesis & Crystal Structure: Selvarathy, G., et al. "1-Benzyloxy-1H-benzotriazole." Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 11, 2012, p. o3076.

-

Mechanistic Insight (Alkylation Patterns): Dehli, J. R., and Bolm, C. "Synthesis of 1-alkoxy-1H-benzo[d][1,2,3]triazoles." Synthesis, vol. 2005, no. 07, 2005, pp. 1058–1060.

-

HBTU/HOBt Reactivity: "Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles." Beilstein Journal of Organic Chemistry, vol. 9, 2013, pp. 225–230.

Sources

Application Note: 1-(Benzyloxy)-1H-benzotriazole (BBT) as a Benzylating Agent

This guide details the application of 1-(Benzyloxy)-1H-benzotriazole (BBT) as a superior, non-lachrymatory alternative to traditional benzyl halides for benzylation reactions.

Executive Summary

1-(Benzyloxy)-1H-benzotriazole (BBT) is a stable, crystalline solid reagent used for the benzylation of nucleophiles. Unlike benzyl bromide or benzyl chloride, BBT is non-lachrymatory , non-corrosive, and shelf-stable. It functions as an "active ester" of benzyl alcohol, utilizing the benzotriazolyloxy (BtO⁻) moiety as an efficient leaving group (nucleofuge) to transfer the benzyl group to nucleophiles such as amines, thiols, and cyanide anions under neutral or mild basic conditions.

Part 1: Scientific Background & Mechanism[1]

1.1 Structure and Properties

-

Chemical Formula: C₁₃H₁₁N₃O

-

Molecular Weight: 225.25 g/mol

-

Appearance: Colorless crystalline solid

-

Melting Point: ~100–102 °C

-

Solubility: Soluble in DMSO, DMF, CH₂Cl₂, and EtOAc; insoluble in water.

1.2 Mechanism of Action

BBT operates via an Sɴ2 nucleophilic substitution mechanism. The driving force of the reaction is the displacement of the 1-hydroxybenzotriazole (HOBt) anion, which is a stable, resonance-delocalized leaving group.

-

Activation: Thermal energy (typically 80–100 °C) or Lewis acid catalysis facilitates the cleavage of the C–O bond.

-

Selectivity: The reagent preferentially benzylates soft nucleophiles (e.g., thiols, amines, cyanide) over hard nucleophiles (e.g., alcohols) under neutral conditions.

Figure 1: Mechanism of benzylation using BBT. The nucleophile attacks the benzylic carbon, displacing the stable benzotriazolyloxy anion.

Part 2: Preparation of the Reagent

While BBT is available from select fine chemical suppliers, it is easily synthesized in-house from inexpensive precursors.

Protocol: Synthesis of 1-(Benzyloxy)-1H-benzotriazole

-

Reagents: 1-Hydroxybenzotriazole (HOBt) (10 mmol), Benzyl Chloride (10 mmol), NaOH (10 mmol), Ethanol/Water (1:1).

-

Procedure:

-

Dissolve HOBt (1.35 g) and NaOH (0.40 g) in 15 mL of Ethanol/Water (1:1) to form the sodium salt.

-

Add Benzyl Chloride (1.26 g) dropwise.

-

Heat the mixture at 60 °C (333 K) with stirring for 4–6 hours.

-

Cool to room temperature.[1][2] The product will precipitate as colorless crystals.

-

Purification: Recrystallize from ethanol if necessary.

-

-

Yield: Typically 85–95%.

-

Validation: Check melting point (100–102 °C) and ¹H NMR (Benzylic CH₂ singlet at ~5.4 ppm).

Part 3: Application Protocols

Protocol A: Benzylation of Nitriles and Strong Nucleophiles

This protocol is ideal for synthesizing benzyl nitriles or benzyl thioethers. The polar aprotic solvent (DMSO) enhances the nucleophilicity of the attacking species.

Materials:

-

Substrate: NaCN, KCN, or Sodium Thiolate salt.

-

Reagent: BBT (1.0 equiv).

-

Solvent: Anhydrous DMSO.

Step-by-Step:

-

Setup: In a flame-dried round-bottom flask, dissolve BBT (1.0 mmol, 225 mg) in anhydrous DMSO (2.5 mL).

-

Addition: Add the nucleophile (e.g., NaCN, 2.0 mmol, 98 mg) in one portion.

-

Reaction: Heat the mixture to 100 °C under an inert atmosphere (N₂ or Ar). Stir for 1–2 hours.

-

Note: Monitoring by TLC is recommended. BBT typically has an R_f distinct from the product.

-

-

Workup:

-

Yield: Expect 75–90% yield of the benzylated product (e.g., Benzyl cyanide).

Protocol B: N-Benzylation of Amines

BBT can selectively benzylate primary and secondary amines.

Materials:

-

Substrate: Primary or Secondary Amine (1.0 equiv).

-

Reagent: BBT (1.1 equiv).[3]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.2 equiv).

-

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

-

Dissolution: Dissolve the amine (1.0 mmol) and DIPEA (1.2 mmol) in MeCN (5 mL).

-

Addition: Add BBT (1.1 mmol, 248 mg).

-

Reaction: Reflux (80 °C) for 4–8 hours.

-

Optimization: For sterically hindered amines, use DMF at 100 °C.

-

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with 1M NaOH (to remove HOBt) and Brine.

-

Purification: Flash chromatography (Silica gel).

Part 4: Comparison & Advantages

| Feature | 1-(Benzyloxy)-1H-benzotriazole (BBT) | Benzyl Bromide (BnBr) | Benzyl Trichloroacetimidate |

| Physical State | Crystalline Solid | Liquid | Liquid |

| Lachrymator | No (Odorless/Neutral) | Yes (Severe Irritant) | No |

| Stability | High (Shelf-stable solid) | Moderate (Degrades over time) | Moderate (Sensitive to moisture) |

| Atom Economy | Lower (HOBt byproduct) | High | Moderate |

| Reaction pH | Neutral to Basic | Acidic (Generates HBr) | Acidic (Requires acid catalyst) |

| Byproduct Removal | Easy (HOBt is water-soluble at pH >7) | Easy (inorganic salts) | Difficult (Trichloroacetamide) |

Part 5: Troubleshooting & Safety

-

Thermal Stability: BBT is stable up to ~160 °C. Above this temperature, it may decompose exothermically. Do not heat reaction mixtures above 140 °C.

-

Low Yields: If yields are low with alcohols (O-benzylation), BBT is likely not the best reagent; consider using Benzyl Trichloroacetimidate for alcohols. BBT excels for N-, S-, and C-nucleophiles.

-

Byproduct Removal: If HOBt traces remain, wash the organic layer with saturated Na₂CO₃ solution. HOBt will deprotonate and partition into the aqueous phase.

References

-

Synthesis and Structure: Jebas, S. R., et al. "1-Benzyloxy-1H-benzotriazole." Acta Crystallographica Section E: Structure Reports Online 68.7 (2012): o2239. Link

-

Reactivity (Nucleophilic Substitution): Singh, R. K., et al. "Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents... and synthetic applications." Beilstein Journal of Organic Chemistry 10 (2014): 1919–1932. Link

-

General Benzotriazole Methodology: Katritzky, A. R., et al. "Benzotriazole-mediated amino-, amido-, alkoxy- and alkylthio-alkylation." Tetrahedron 61.10 (2005): 2555-2581. Link

Sources

- 1. A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles [organic-chemistry.org]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl)-, and 1-(α-acyloxyalkyl)benzotriazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the O-Benzylation of 1-Hydroxybenzotriazole

Introduction: The Significance of 1-Hydroxybenzotriazole and its O-Benzylation

1-Hydroxybenzotriazole (HOBt) is a cornerstone reagent in modern organic synthesis, most notably for its role as a coupling additive in peptide synthesis.[1][2][3] Its ability to react with activated acyl groups to form active esters significantly enhances coupling efficiency and, crucially, suppresses racemization.[3][4][5] The anhydrous form of HOBt is particularly effective but is also potentially explosive, necessitating careful handling.[1][4][5]

The O-benzylation of HOBt yields 1-(benzyloxy)-1H-benzo[d][6][7][8]triazole, a valuable reagent in its own right. This derivative finds applications in the synthesis of O-benzyl hydroxamates, which are important pharmacophores in a range of biologically active molecules, including antibacterial, antifungal, and anticancer agents.[6][9][10] This guide provides detailed protocols and technical insights into the common reaction conditions for the O-benzylation of 1-hydroxybenzotriazole, tailored for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies for O-Benzylation of HOBt

The O-benzylation of 1-hydroxybenzotriazole can be achieved through several synthetic routes. The choice of method often depends on the substrate's sensitivity to reaction conditions, the desired scale of the reaction, and the availability of reagents. The most prevalent and effective methods include the Williamson ether synthesis, phase transfer catalysis, and the Mitsunobu reaction.

Williamson Ether Synthesis: A Classic and Robust Approach

The Williamson ether synthesis is a widely used and dependable method for preparing ethers, including the O-benzylation of HOBt.[8][11][12] The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of HOBt acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide.[8]

Mechanism Overview:

The reaction is initiated by the deprotonation of HOBt with a suitable base to form the benzotriazole oxide anion. This potent nucleophile then displaces the halide from the benzyl halide in a classic SN2 fashion.

Figure 1: Williamson Ether Synthesis for O-benzylation of HOBt.

Experimental Protocol:

Materials:

-

1-Hydroxybenzotriazole (HOBt)

-

Benzyl bromide (or benzyl chloride)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add 1-hydroxybenzotriazole (1 equivalent) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Let the reaction proceed at room temperature overnight, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Base Selection: Strong bases like sodium hydride (NaH) are effective for deprotonating the relatively acidic hydroxyl group of HOBt.[12][13] For substrates sensitive to strongly basic conditions, milder bases such as potassium carbonate (K₂CO₃) can be employed, often in a more polar solvent like DMF or acetonitrile to enhance solubility and reactivity.[14]

-

Solvent Choice: Polar aprotic solvents like DMF or THF are ideal as they solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[11] Acetonitrile is also a suitable solvent.[14]

-

Benzylating Agent: Benzyl bromide is generally more reactive than benzyl chloride due to the better leaving group ability of bromide.

Data Presentation: Comparison of Bases

| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes |

| NaH | DMF/THF | 0 to RT | 4-12 | Highly effective, but requires anhydrous conditions and careful handling due to flammability.[13] |

| K₂CO₃ | DMF/Acetonitrile | RT to 60 | 6-24 | Milder, safer alternative suitable for base-sensitive substrates.[14][15] |

| Cs₂CO₃ | Acetonitrile | RT | 6-12 | Often provides higher yields due to the increased solubility of the cesium salt.[14] |

Phase Transfer Catalysis: An Efficient Biphasic Approach

Phase transfer catalysis (PTC) offers a practical alternative for O-benzylation, particularly for larger-scale syntheses. This method avoids the need for strictly anhydrous conditions and can often be performed at lower temperatures.[16] The phase transfer catalyst facilitates the transfer of the HOBt anion from the aqueous phase to the organic phase where the reaction with the benzyl halide occurs.

Mechanism Overview:

A quaternary ammonium salt, the phase transfer catalyst, forms an ion pair with the HOBt anion in the aqueous phase. This lipophilic ion pair is then transported into the organic phase, where it reacts with the benzyl halide.

Figure 2: Phase Transfer Catalysis for O-benzylation of HOBt.

Experimental Protocol:

Materials:

-

1-Hydroxybenzotriazole (HOBt)

-

Benzyl chloride

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (BTEAC)

-

Dichloromethane or Toluene

-

Water

Procedure:

-

Dissolve HOBt (1 equivalent) and the phase transfer catalyst (e.g., TBAB, 0.1 equivalents) in dichloromethane.

-

Add an aqueous solution of sodium hydroxide (2 equivalents).

-

To the vigorously stirred biphasic mixture, add benzyl chloride (1.2 equivalents) dropwise at room temperature.

-

Continue stirring vigorously at room temperature for 6-12 hours, monitoring the reaction by TLC.

-

After completion, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Catalyst Selection: Quaternary ammonium salts like TBAB and BTEAC are common choices due to their stability and efficiency in transferring anions.[17] The choice of catalyst can influence reaction rates.

-

Solvent System: A biphasic system of an organic solvent immiscible with water (e.g., dichloromethane, toluene) and an aqueous solution of the base is essential for PTC.

-

Stirring: Vigorous stirring is crucial to maximize the interfacial area between the two phases, thereby increasing the reaction rate.

Mitsunobu Reaction: A Mild Alternative with Stereochemical Inversion

The Mitsunobu reaction provides a mild method for O-benzylation, particularly suitable for substrates that are sensitive to basic conditions.[18] This reaction typically proceeds with an inversion of stereochemistry if the alcohol is chiral, although this is not relevant for the achiral HOBt.

Mechanism Overview:

Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activate the benzyl alcohol. HOBt then acts as the nucleophile, displacing the activated hydroxyl group.

Figure 3: Mitsunobu Reaction for O-benzylation of HOBt.

Experimental Protocol:

Materials:

-

1-Hydroxybenzotriazole (HOBt)

-

Benzyl alcohol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve HOBt (1 equivalent), benzyl alcohol (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add DEAD or DIAD (1.2 equivalents) dropwise to the stirred solution. A color change and/or precipitation may be observed.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct.

Causality Behind Experimental Choices:

-

Reagents: The combination of a phosphine (typically PPh₃) and an azodicarboxylate (DEAD or DIAD) is the hallmark of the Mitsunobu reaction.[18][19]

-

Solvent: Anhydrous THF is a common solvent as it is inert to the reaction conditions and effectively dissolves the reactants.

-

Purification: A significant challenge with the Mitsunobu reaction is the removal of the byproducts, triphenylphosphine oxide and the reduced azodicarboxylate. Careful chromatography is often required.

Potential Side Reactions: N-Alkylation

A common side reaction in the alkylation of 1-hydroxybenzotriazole is N-alkylation, leading to the formation of 1-benzyl-1H-benzotriazole 3-oxide.[20][21] The ratio of O- to N-alkylation can be influenced by several factors, including the solvent, the counter-ion of the base, and the alkylating agent. Generally, more polar, protic solvents and certain metal cations can favor N-alkylation. To favor O-benzylation, employing polar aprotic solvents and carefully selecting the base is recommended.

Conclusion

The O-benzylation of 1-hydroxybenzotriazole is a valuable transformation for the synthesis of important chemical intermediates. The choice of synthetic method—Williamson ether synthesis, phase transfer catalysis, or the Mitsunobu reaction—should be guided by the specific requirements of the synthesis, including substrate compatibility, scale, and available resources. By understanding the underlying mechanisms and the rationale for the chosen reaction conditions, researchers can optimize these protocols to achieve high yields and purity of the desired 1-(benzyloxy)-1H-benzo[d][6][7][8]triazole.

References

-

Palakurthy, N. B., Dev, D., Paikaray, S., Chaudhury, S., & Mandal, B. (2013). Synthesis of O-benzyl hydroxamates employing the sulfonate esters of N-hydroxybenzotriazole. RSC Advances, 3(48), 25683-25689. [Link]

-

Mali, S. M., Kumar, M. G., Katariya, M. M., & Gopi, H. N. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(40), 8424-8433. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Atlanchim Pharma. (2021, October 6). O-Benzyl protecting groups. Scientific Letter N°16. [Link]

-

Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

-

Palakurthy, N. B., et al. (2013). Synthesis of O-Benzyl Hydroxamates Employing the Sulfonate Esters of N-Hydroxybenzotriazole. ResearchGate. [Link]

-

Glycoscience Protocols. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. [Link]

-

CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

-

Common Organic Chemistry. (n.d.). HOBt (Hydroxybenzotriazole). [Link]

- Google Patents. (n.d.). WO1997011063A1 - Process for preparing 1-hydroxy-benzotriazoles.

-

Taylor & Francis Online. (n.d.). Hydroxybenzotriazole – Knowledge and References. [Link]

- Google Patents. (n.d.). CN103450103A - Synthesis process of 1-hydroxybenzotriazole.

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Direct and enantiospecific ortho-benzylation of phenols by the Mitsunobu reaction. [Link]

-

PubMed. (2003, February). A new method for the synthesis of 2'-O-benzyladenosine using Mitsunobu reaction. [Link]

-

Oakwood Chemical. (n.d.). 1-Hydroxy Benzotriazole Anhydrous (HOBT). [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. [Link]

-

PrepChem.com. (n.d.). Preparation of hydroxybenzotriazole. [Link]

-

Beilstein Journals. (2014, August 19). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. [Link]

-

ResearchGate. (n.d.). Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes. [Link]

-

MDPI. (2022, July 7). 4-(4-(((1H-Benzo[d][6][7][8]triazol-1-yl)oxy)methyl)-. [Link]

-

Synthetika. (n.d.). 1-Hydroxybenzotriazole. [Link]

-

SciELO México. (n.d.). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. [Link]

-

Journal of the Chemical Society of Pakistan. (2010, March 24). Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. [Link]

-

Chemistry Professionals. (2024, October 24). 1-Hydroxybenzotriazole: A Comprehensive Overview. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. [Link]

-

Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. [Link]

-

PMC. (n.d.). 1-Benzyl-1H-benzotriazole 3-oxide–1-hydroxy-1H-benzotriazole (1/1). [Link]

-

Taylor & Francis Online. (n.d.). HOBt – Knowledge and References. [Link]

-

Academia.edu. (n.d.). Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method. [Link]

-

Phase-Transfer-Catalysis.com. (n.d.). Should You Use Benzyl Quats as Phase-Transfer Catalysts in PTC Nucleophilic Substitutions? [Link]

-

RSC Publishing. (n.d.). Synthesis of O-benzyl hydroxamates employing the sulfonate esters of N-hydroxybenzotriazole. [Link]

-

European Journal of Chemistry. (2021, March 31). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. [Link]

-

Preprints.org. (2019, July 5). Enantioselective Benzylation and Allylation of α-Trifluoromethoxy Indanones under Phase-Transfer Catalysis. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

Sources

- 1. Hydroxybenzotriazole (HOBt) [commonorganicchemistry.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. globallinker.com [globallinker.com]

- 5. 1-Hydroxybenzotriazole - SYNTHETIKA [synthetikaeu.com]

- 6. Synthesis of O -benzyl hydroxamates employing the sulfonate esters of N -hydroxybenzotriazole - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44294B [pubs.rsc.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of O-benzyl hydroxamates employing the sulfonate esters of N-hydroxybenzotriazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. atlanchimpharma.com [atlanchimpharma.com]

- 12. Benzyl Ethers [organic-chemistry.org]

- 13. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. mdpi.com [mdpi.com]

- 16. (PDF) Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method [academia.edu]

- 17. researchgate.net [researchgate.net]

- 18. Mitsunobu Reaction [organic-chemistry.org]

- 19. tcichemicals.com [tcichemicals.com]

- 20. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. 1-Benzyl-1H-benzotriazole 3-oxide–1-hydroxy-1H-benzotriazole (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

1-(Benzyloxy)-1H-benzotriazole in peptide synthesis applications

Application Note & Technical Guide

Topic: The Role of the Benzotriazole-1-yloxy Core in Peptide Synthesis: A Technical Guide on HOBt Derivatives and the Chemistry of 1-(Benzyloxy)-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the benzotriazole-1-yloxy chemical scaffold, a cornerstone of modern peptide synthesis. While direct applications of 1-(Benzyloxy)-1H-benzotriazole (BOBt) as a peptide coupling reagent are not established in mainstream literature, its core structure is fundamental to the function of the indispensable additive 1-Hydroxybenzotriazole (HOBt) and its numerous derivatives. This guide will elucidate the foundational mechanism of HOBt, explore the evolution to advanced onium salt coupling reagents, detail relevant experimental protocols, and contextualize the chemistry of BOBt within this family.

Part I: The Foundational Challenge and the Benzotriazole Solution

The synthesis of peptides, whether on a solid support or in solution, is fundamentally a series of amide bond formations between amino acid monomers. The primary challenge is twofold: achieving a rapid and near-quantitative coupling reaction while simultaneously suppressing the epimerization (racemization) of the chiral α-carbon of the activated amino acid.[1]

Early methods utilizing carbodiimides like dicyclohexylcarbodiimide (DCC) were effective at forming the peptide bond but were plagued by significant racemization. This occurs because the highly reactive O-acylisourea intermediate can cyclize to form a 5(4H)-oxazolone.[2] The α-proton of this oxazolone is highly acidic and can be abstracted by a base, leading to a loss of stereochemical integrity (Figure 1).

The introduction of 1-Hydroxybenzotriazole (HOBt) as an additive revolutionized the field.[3][4] HOBt acts as a nucleophilic catalyst, intercepting the reactive O-acylisourea intermediate to form a benzotriazolyl active ester (OBt-ester). This active ester is sufficiently reactive to couple efficiently with the incoming amine but is significantly less prone to oxazolone formation and subsequent racemization.[1][2]

Mechanism: Racemization Suppression by HOBt

The critical function of HOBt is to provide a less hazardous, more efficient pathway for the activated carboxylic acid, steering it away from the racemization-prone oxazolone intermediate.

Part II: The Evolution to Onium Salt Reagents

Building on the success of HOBt, the next generation of coupling reagents incorporated the benzotriazole-1-yloxy moiety directly into phosphonium or aminium/uronium salts. This innovation eliminated the need for a separate carbodiimide activator, leading to faster reaction kinetics, fewer side products, and greater reliability, particularly in automated solid-phase peptide synthesis (SPPS).[2][5]

Prominent examples include:

-

BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate. An early and highly effective phosphonium salt reagent. Its use has declined due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5]

-

HBTU/TBTU: 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/tetrafluoroborate. These are among the most popular coupling reagents used today. They are efficient, generate water-soluble byproducts, and are well-suited for automation.[5][6]

-

HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate. Based on the more acidic and reactive 1-hydroxy-7-azabenzotriazole (HOAt), HATU is often superior for coupling sterically hindered amino acids.[7]

These onium salts react with the carboxylate of an N-protected amino acid (in the presence of a non-nucleophilic base like DIPEA) to rapidly form the OBt- or OAt-active ester in situ, which then proceeds to acylate the free amine of the peptide chain.

Part III: Chemistry of 1-(Benzyloxy)-1H-benzotriazole (BOBt)

While not used as a coupling additive itself, 1-(Benzyloxy)-1H-benzotriazole and other 1-alkoxy-1H-benzotriazoles can be synthesized from common peptide coupling reagents. Studies have shown that reagents like BOP can react with alcohols in the presence of a base to furnish these 1-alkoxy derivatives.[8][9][10] This is typically an undesired side reaction in peptide synthesis if the amino acid side chains are not properly protected or if alcoholic solvents are used inappropriately.

The synthesis of BOBt itself is straightforward and can be achieved via the reaction of the sodium salt of 1-hydroxybenzotriazole with benzyl chloride, as demonstrated by crystal structure analysis.[11] This highlights its identity as a stable, characterizable O-protected derivative of HOBt.

Part IV: Experimental Protocols

Protocol 1: Manual SPPS Coupling using DIC/HOBt

This protocol outlines a classic method for solid-phase peptide synthesis, relying on the foundational additive HOBt to ensure high fidelity.

Materials:

-

Fmoc-protected amino acid (3 eq.)

-

1-Hydroxybenzotriazole (HOBt) monohydrate (3 eq.)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)

-

Resin-bound peptide with a free amine (1 eq.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Reaction vessel for manual SPPS

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30 minutes. After swelling, wash the resin three times with DMF.

-

Amino Acid Activation:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DIC (3 eq.) to the solution.

-

Allow the activation to proceed for 10-15 minutes at 0°C. Rationale: Pre-activation at a low temperature minimizes side reactions before the mixture is added to the resin.

-

-

Coupling Reaction:

-

Drain the DMF from the resin.

-

Add the activated amino acid solution to the reaction vessel containing the resin.

-

Mix the slurry at room temperature for 1-2 hours.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin thoroughly to remove excess reagents and byproducts (dicyclohexylurea, DCU, if DCC is used). A typical wash cycle is 3x with DMF, followed by 3x with DCM, and finally 3x with DMF.

-

-

Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.[12]

Protocol 2: Automated SPPS Coupling using HBTU

This protocol is representative of modern, automated peptide synthesis workflows.

Reagent Preparation:

-

Amino Acid Solution: 0.5 M solution of Fmoc-amino acid in DMF.

-

Activator Solution: 0.5 M solution of HBTU and HOBt in DMF. Note: While HBTU can be used alone, the addition of HOBt is often recommended to ensure maximal suppression of racemization.[5]

-

Base Solution: 2 M solution of N,N-Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP).

-

Deprotection Solution: 20% piperidine in DMF.

Automated Synthesizer Cycle (Typical Steps):

-

Fmoc Deprotection: The resin is treated with 20% piperidine in DMF (e.g., 1 x 5 min, 1 x 15 min) to remove the N-terminal Fmoc protecting group.

-

Washing: The resin is washed extensively with DMF to remove piperidine.

-

Coupling:

-

The synthesizer delivers the required equivalents of the Fmoc-amino acid solution, activator solution, and base solution to the reaction vessel.

-

The mixture is allowed to react for a specified time (e.g., 30-60 minutes). The reaction is often performed at room temperature, but microwave-assisted heating can be used to accelerate difficult couplings.[6]

-

-

Final Wash: The resin is washed again with DMF and DCM to prepare for the next deprotection/coupling cycle.

Protocol 3: Synthesis of 1-(Benzyloxy)-1H-benzotriazole (BOBt)

This protocol describes the laboratory synthesis of BOBt for research or characterization purposes.[11]

Materials:

-

Sodium salt of 1-hydroxybenzotriazole (1 mmol, 0.157 g)

-

Benzyl chloride (1 mmol, 0.126 g)

-

Ethanol/Water solvent mixture (e.g., 10 mL)

Procedure:

-

Combine the sodium salt of 1-hydroxybenzotriazole and benzyl chloride in the ethanol/water mixture.

-

Heat the mixture to approximately 60°C (333 K) with constant stirring for 6 hours.

-

After the reaction period, set the mixture aside and allow for slow evaporation of the solvent at room temperature.

-

Colorless block-like crystals of 1-(Benzyloxy)-1H-benzotriazole will form over several days.

Part V: Comparative Data and Troubleshooting

Data Summary: Comparison of Benzotriazole-Based Reagents

| Reagent/System | Activation Method | Key Advantages | Key Disadvantages | Racemization Suppression |

| DIC / HOBt | Carbodiimide | Low cost, simple reagents.[4] | Slower kinetics, formation of insoluble urea byproduct (DCU with DCC), potential for side reactions.[2] | Good to Excellent |

| HBTU / TBTU | Uronium/Aminium Salt | Fast kinetics, high efficiency, water-soluble byproducts, ideal for automation.[5] | Higher cost, potential for guanidinylation of the N-terminus as a side reaction. | Excellent |

| HATU | Uronium/Aminium Salt | Superior for hindered couplings, very fast kinetics, based on more acidic HOAt.[7] | Highest cost, HOAt can be explosive.[13] | Superior |

| BOP | Phosphonium Salt | Very efficient, excellent kinetics.[5] | Forms carcinogenic HMPA byproduct, making it unfavorable for safety reasons. | Excellent |

Troubleshooting Common Issues

-

Incomplete Coupling: Often observed with sterically hindered amino acids (e.g., Aib, Val-Thr).

-

Racemization: Can still occur, especially with sensitive amino acids like Cys and His, or during fragment condensation.

-

Reagent Safety: Anhydrous HOBt is explosive and should be handled with extreme care.[15] Commercially available HOBt is typically sold as a monohydrate, which is significantly safer. Onium salts like HATU/HOAt also carry explosive warnings and should be stored and handled according to the manufacturer's safety data sheet.

Conclusion

The benzotriazole-1-yloxy scaffold is a vital component in the toolkit of peptide chemists. While 1-(Benzyloxy)-1H-benzotriazole itself is a stable derivative, its parent compound, HOBt, is the key player that enabled high-fidelity peptide synthesis by effectively suppressing racemization. The subsequent development of onium salts like HBTU and HATU integrated this critical moiety into robust, single-molecule reagents that have become the gold standard for both manual and automated synthesis. Understanding the fundamental mechanism of HOBt provides the necessary context for appreciating the efficiency and design of these modern reagents and for troubleshooting the complexities of peptide bond formation.

References

-

Nayak, P. S., Narayana, B., Yathirajan, H. S., & Glidewell, C. (2011). 1-Benzyloxy-1H-benzotriazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3247. [Link]

-

Kandhasamy, S., Singh, A. N., & Cuny, G. D. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 10, 1919–1932. [Link]

-

Kandhasamy, S., Singh, A. N., & Cuny, G. D. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 10, 1919-1932. [Link]

-

Ibrahima, T. S., Tala, S. R., El-Feky, S. A., Abdel-Samii, Z. K., & Katritzky, A. R. (2011). Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids. Synlett, 2011(14), 2013-2016. [Link]

-

Kandhasamy, S., Singh, A. N., & Cuny, G. D. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. ResearchGate. [Link]

-

Reid, G. E., & Simpson, R. J. (1992). Automated Solid-Phase Peptide Synthesis: Use of Z-(1H-Benzotriazol-1-yl)-I,I,3,3,-tetramethyluronium Tetrafluoroborate for Coupling of tert-Butyloxycarbonyl Amino Acids. Analytical Biochemistry, 200(2), 301-309. [Link]

-

Kandhasamy, S., Singh, A. N., & Cuny, G. D. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. PMC. [Link]

-

ResearchGate. (n.d.). Mechanism of BOP-mediated coupling reagent. [Link]

-

Kumar, A. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers. [Link]

-

Katritzky, A. R. (2016). The Benzotriazole Story. Heterocyclic Chemistry in the 21st Century A Tribute to Alan Katritzky. [Link]

-

Windridge, G. C., & Jorgensen, E. C. (1971). 1-Hydroxybenzotriazole as a racemization-suppressing reagent for the incorporation of im-benzyl-L-histidine into peptides. Journal of the American Chemical Society, 93(23), 6318–6319. [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

-

Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents to solid-phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (2), 201-203. [Link]

-

Albericio, F., & Carpino, L. A. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today, 21(6), 6-12. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1047, 39-64. [Link]

-

Wikipedia. (n.d.). Hydroxybenzotriazole. [Link]

Sources

- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. 1-Hydroxybenzotriazole as a racemization-suppressing reagent for the incorporation of im-benzyl-L-histidine into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globallinker.com [globallinker.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. rsc.org [rsc.org]

- 7. Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents to solid-phase peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. BJOC - Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Benzyloxy-1H-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. bachem.com [bachem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]

Procedure for reductive cleavage of 1-(Benzyloxy)-1H-benzotriazole

Reductive Cleavage of 1-(Benzyloxy)-1H-benzotriazole: Mechanistic Pathways and Synthetic Protocols

Executive Summary